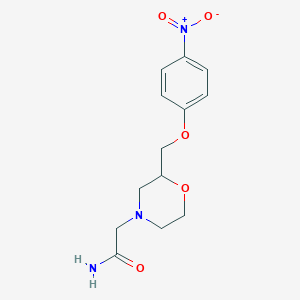
2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid typically involves the reaction of 5-chloro-3,3-difluoro-2-oxoindoline with acetic acid under specific reaction conditions. The process may involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Fluoroindole: Known for its antiviral properties.
Indole-2-carboxylic acid:
Eigenschaften
Molekularformel |
C10H6ClF2NO3 |
|---|---|
Molekulargewicht |
261.61 g/mol |
IUPAC-Name |
2-(5-chloro-3,3-difluoro-2-oxoindol-1-yl)acetic acid |
InChI |
InChI=1S/C10H6ClF2NO3/c11-5-1-2-7-6(3-5)10(12,13)9(17)14(7)4-8(15)16/h1-3H,4H2,(H,15,16) |
InChI-Schlüssel |
JZIVSZDATNNSJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2CC(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
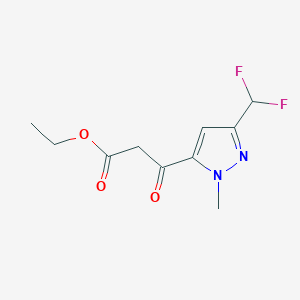
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
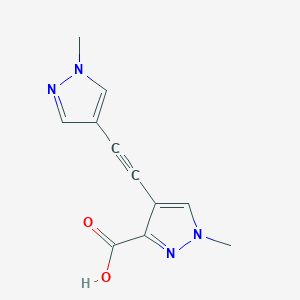
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)

![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)
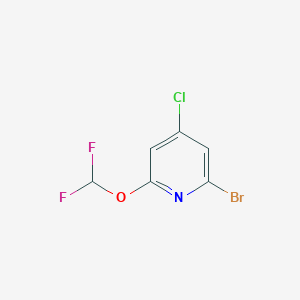
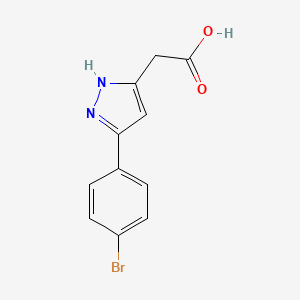
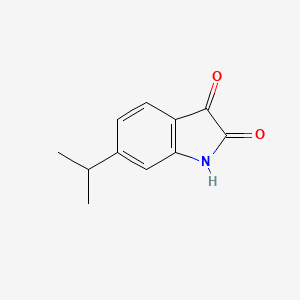
![N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15055113.png)
